1-[(4-chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
Description
This compound is a urea derivative featuring a 4-chlorophenylmethyl group and a 3-(4-phenylpiperazin-1-yl)propyl substituent.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O/c22-19-9-7-18(8-10-19)17-24-21(27)23-11-4-12-25-13-15-26(16-14-25)20-5-2-1-3-6-20/h1-3,5-10H,4,11-17H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOFQTGLXYNSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 1-phenylpiperazine to form an intermediate, which is then reacted with isocyanate to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and may require catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparisons
Biological Activity
1-[(4-chlorophenyl)methyl]-3-[3-(4-phenylpiperazin-1-yl)propyl]urea is a synthetic compound that has garnered attention for its potential therapeutic applications. Its unique structure, characterized by a chlorophenyl group, a phenylpiperazine moiety, and a urea linkage, suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of 374.91 g/mol. The chemical structure is shown below:
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation can lead to various pharmacological effects including anxiolytic and antidepressant activities.
Biological Activity Overview
The compound has been evaluated for several biological activities:
- Antidepressant Activity : Studies have indicated that compounds with similar structures can exhibit antidepressant effects by acting on serotonin receptors (5HT2A/2C) and dopamine receptors (D2). The phenylpiperazine moiety is crucial for binding affinity to these targets.
- Antimicrobial Activity : Preliminary screening has shown that related compounds display significant antibacterial properties against strains like Pseudomonas aeruginosa and Salmonella enteritidis. The presence of the chlorophenyl group enhances lipophilicity, which may contribute to membrane permeability and antimicrobial efficacy .
- Cytotoxicity : In vitro studies have assessed cytotoxic effects against various cancer cell lines. Compounds with similar piperazine structures have demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, suggesting potential as anticancer agents.
Case Studies and Research Findings
A series of studies have been conducted to explore the biological activity of related compounds:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antidepressant effects | Demonstrated significant reduction in depressive-like behavior in animal models when administered at specific doses. |
| Study 2 | Antibacterial activity | Showed effective inhibition of bacterial growth in vitro against multiple strains; structure-function relationship highlighted the importance of the chlorophenyl group. |
| Study 3 | Cytotoxicity assessment | Found selective cytotoxicity in cancer cell lines with minimal effects on normal cells; suggested mechanisms include apoptosis induction. |
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 1-(4-bromophenyl)-3-[3-(4-piperazinyl)propyl]urea | Bromine instead of chlorine | Similar antidepressant properties but lower antibacterial activity |
| 1-(4-fluorophenyl)-3-[3-(4-piperazinyl)propyl]urea | Fluorine substitution | Enhanced selectivity for serotonin receptors compared to chlorinated variant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
